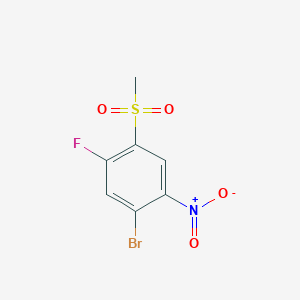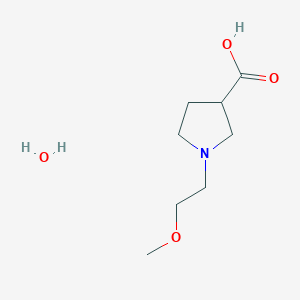
1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxyethyl group and a carboxylic acid group, along with a hydrate form. It is used primarily in research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate involves several steps. One common synthetic route includes the reaction of pyrrolidine with 2-methoxyethanol under specific conditions to introduce the methoxyethyl group. The carboxylic acid group is then introduced through further reactions, often involving oxidation or carboxylation reactions . Industrial production methods may involve bulk synthesis and purification processes to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate can be compared with similar compounds such as:
1-(2-Hydroxyethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-Ethoxyethyl)pyrrolidine-3-carboxylic acid: Similar structure but with an ethoxyethyl group.
1-(2-Methoxyethyl)pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrrolidine ring. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.H2O/c1-12-5-4-9-3-2-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEYILDFMOQAGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
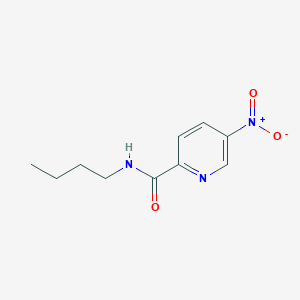

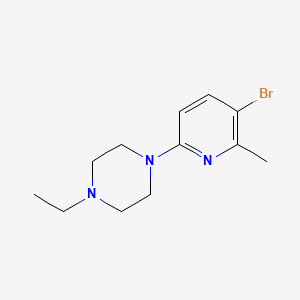
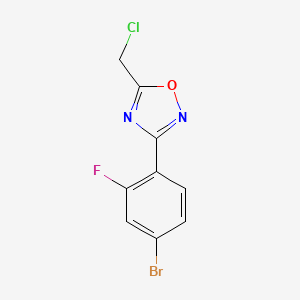
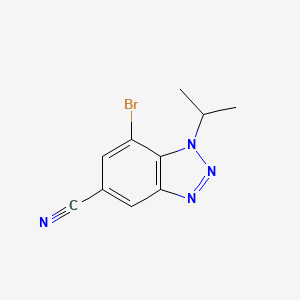
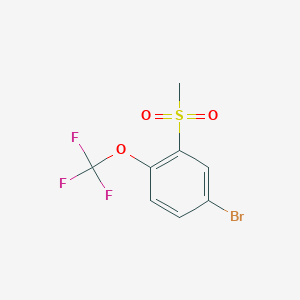
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
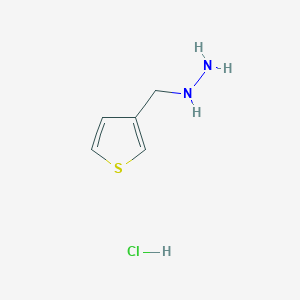
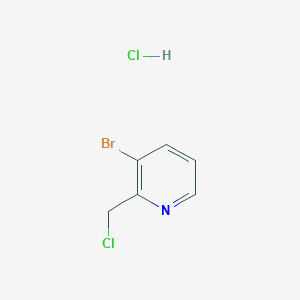
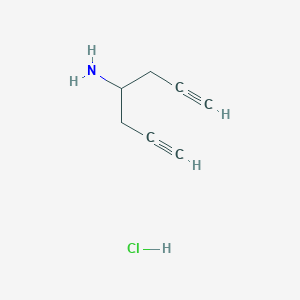
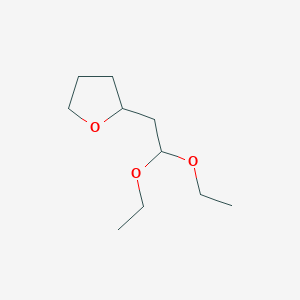
![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)

